molecular formula C12H14N2O2 B15074233 N-(cyclopentylideneamino)-2-hydroxybenzamide CAS No. 100135-10-2

N-(cyclopentylideneamino)-2-hydroxybenzamide

Cat. No.: B15074233
CAS No.: 100135-10-2
M. Wt: 218.25 g/mol
InChI Key: IHEMBCPCLDZDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-cyclopentylidene-2-hydroxybenzohydrazide is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol It is known for its unique structure, which includes a cyclopentylidene group attached to a hydroxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopentylidene-2-hydroxybenzohydrazide typically involves the condensation reaction between cyclopentanone and 2-hydroxybenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-cyclopentylidene-2-hydroxybenzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-cyclopentylidene-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new nucleophiles .

Scientific Research Applications

N’-cyclopentylidene-2-hydroxybenzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-cyclopentylidene-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N’-cyclopentylidene-2-hydroxybenzohydrazide: Known for its unique structure and reactivity.

    N’-cyclohexylidene-2-hydroxybenzohydrazide: Similar structure but with a cyclohexylidene group instead of cyclopentylidene.

    N’-cyclopentylidene-2-hydroxybenzohydrazone: Similar structure but with a hydrazone group instead of hydrazide.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

CAS No.

100135-10-2

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-(cyclopentylideneamino)-2-hydroxybenzamide

InChI

InChI=1S/C12H14N2O2/c15-11-8-4-3-7-10(11)12(16)14-13-9-5-1-2-6-9/h3-4,7-8,15H,1-2,5-6H2,(H,14,16)

InChI Key

IHEMBCPCLDZDBM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)C2=CC=CC=C2O)C1

solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.